Potency Against Carbonic Anhydrase: AHR-15010 vs. Acetazolamide
AHR-15010 exhibits potent inhibition of carbonic anhydrase with an IC50 of 0.13 μM [1]. This is compared to the prototype carbonic anhydrase inhibitor acetazolamide, which demonstrates a higher IC50 of 0.99 μM in a comparable assay [2]. While direct head-to-head data under identical conditions are not available, the cross-study comparison indicates AHR-15010 is approximately 7.6-fold more potent in this enzymatic assay.
| Evidence Dimension | Carbonic Anhydrase Inhibition (IC50) |
|---|---|
| Target Compound Data | 0.13 μM |
| Comparator Or Baseline | Acetazolamide: 0.99 μM |
| Quantified Difference | AHR-15010 is approximately 7.6-fold more potent |
| Conditions | Carbonic anhydrase inhibition assay (specific isoform not specified in Nolan et al., 1990); comparator data from a separate study (PMC Table 1) using purified enzyme. |
Why This Matters
Higher potency may translate to lower required doses in vivo, potentially reducing off-target effects and improving experimental therapeutic windows.
- [1] Nolan JC, Walsh DA, Lo Y, Gathright CE, Radvany CH, Foxwell M, Whitman L, Graff G, Sancilio LF. AHR-15010--a novel anti-arthritic agent. J Pharm Pharmacol. 1990;42(8):533-537. doi:10.1111/j.2042-7158.1990.tb07053.x. View Source
- [2] National Center for Biotechnology Information. PubChem BioAssay Record for AID 1259360, Source: PMC, Table 1. Acetazolamide IC50 = 0.99 μM. View Source
